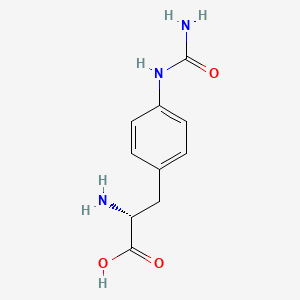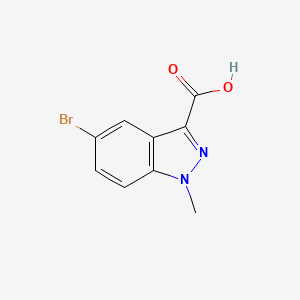![molecular formula C9H10BrN3 B1374368 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-40-7](/img/structure/B1374368.png)
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
概要
説明
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that contains both nitrogen and bromine atoms . It is commonly used in medicinal chemistry and pharmaceutical research as it possesses potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This tandem reaction can be carried out under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 . The molecular weight of this compound is 240.1 . Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. For instance, a biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point and NMR spectra can be found in the literature .科学的研究の応用
Antioxidant Properties
- Antioxidant Activity and Synthesis : A study focused on synthesizing [1,2,4]triazolo[1,5-a]pyridine derivatives and examining their antioxidant properties. It was found that compounds with bromine atoms in specific positions of the pyridinotriazole heterosystem, like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine, demonstrated significant antioxidant activity. This research indicates that such compounds could be potential antioxidants in future applications (Smolsky et al., 2022).
Chemical Synthesis and Structural Analysis
- Efficient Synthesis Techniques : Another research focused on the synthesis of triazolopyridines, including bromo-triazolo[1,2,4]pyridines, through oxidative cyclization. The study also provided insights into the X-ray structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (El-Kurdi et al., 2021).
Agricultural Applications
- Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including bromo-substituted derivatives, have been shown to possess excellent herbicidal activity. This suggests their potential use in agricultural practices for controlling a broad spectrum of vegetation (Moran, 2003).
Synthetic Intermediates
- Versatility in Chemical Reactions : The presence of bromine in [1,2,4]triazolo[1,2,4]pyridines makes them useful as synthetic intermediates. These compounds can undergo various chemical reactions, such as Kumada cross-couplings and Buchwald–Hartwig amination, showcasing their versatility as intermediates in organic synthesis (Tang et al., 2014).
作用機序
Target of Action
The primary targets of 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Biochemical Pathways
It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Pharmacokinetics
It is known that the compound is a solid at room temperature, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, as triazolopyridines can be lithiated at 2408C by lithium diisopropylamide in ether .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can prevent the phosphorylation of downstream targets, leading to a cascade of cellular events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The activity of this compound can be influenced by its subcellular localization, as it determines the accessibility to its target enzymes and proteins.
特性
IUPAC Name |
7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZTFDFZAAHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737643 | |
| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380331-40-7 | |
| Record name | 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

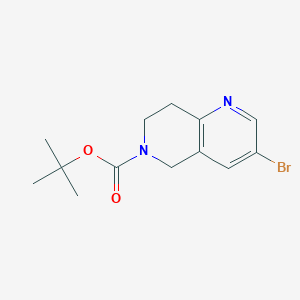

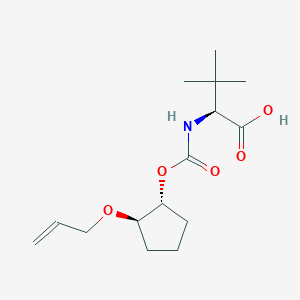

![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)

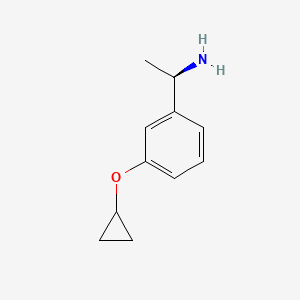


![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
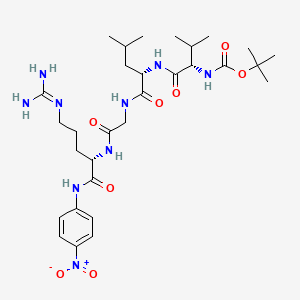
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
